
1-Chloroethyl 2-acetyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl 2-acetyloxybenzoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloroethyl group and an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroethyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 1-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Hydroxybenzoic acid and 1-chloroethanol.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Applications De Recherche Scientifique
1-Chloroethyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-chloroethyl 2-acetyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can act as an alkylating agent, modifying the structure and function of proteins or nucleic acids. This modification can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparaison Avec Des Composés Similaires
1-Chloroethyl chloroformate: A related compound used as a reagent in organic synthesis.
2-Chloroethyl benzoate: Another derivative of benzoic acid with similar chemical properties.
Uniqueness: 1-Chloroethyl 2-acetyloxybenzoate is unique due to the presence of both a chloroethyl group and an acetyloxy group, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
1-chloroethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C11H11ClO4/c1-7(12)15-11(14)9-5-3-4-6-10(9)16-8(2)13/h3-7H,1-2H3 |
Clé InChI |
HBJXQEMXUUOXIN-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


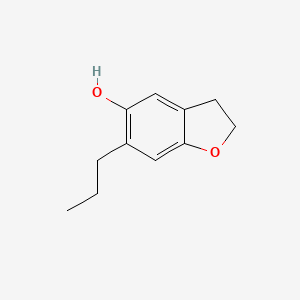

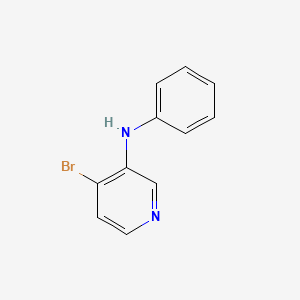
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
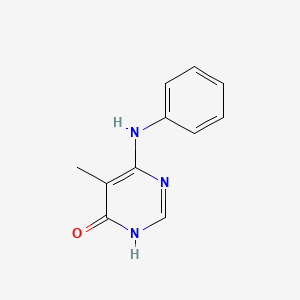

![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)

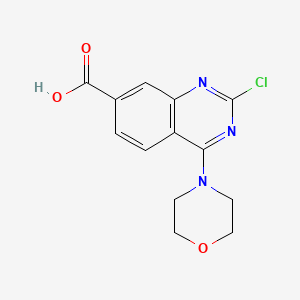
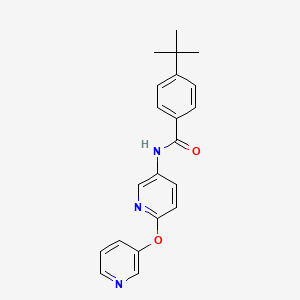

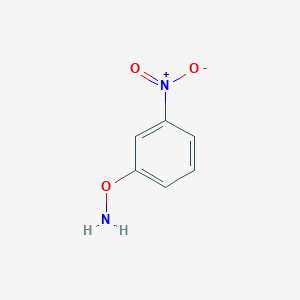
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
